molecular formula C8H6N2O3 B082257 2-Methoxy-5-nitrobenzonitrile CAS No. 10496-75-0

2-Methoxy-5-nitrobenzonitrile

Cat. No. B082257
CAS RN: 10496-75-0
M. Wt: 178.14 g/mol
InChI Key: LTYIIDMVVUWOGP-UHFFFAOYSA-N
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Patent
US06294531B1

Procedure details

A mixture of 2-cyano-4-nitrophenol (3.5 g, 21 mmol), K2CO3 (5.9 g, 42 mmol), and MeI (9.08 g, 64 mmol) in acetone (50 mL) was heated at reflux overnight. The mixture was cooled and concentrated, taken up in H2O, stirred, filtered the yellow solid, dried by air (3.0 g, 79%). 1H NMR (400 MHz, CDCl3): d 4.08 (s, 3H), 7.12 (d, J=9.2 Hz, 1H), 8.5 (m, 2H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
9.08 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[OH:12])#[N:2].[C:13]([O-])([O-])=O.[K+].[K+].CI>CC(C)=O>[N+:9]([C:7]1[CH:6]=[CH:5][C:4]([O:12][CH3:13])=[C:3]([CH:8]=1)[C:1]#[N:2])([O-:11])=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(#N)C1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
5.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
9.08 g
Type
reactant
Smiles
CI
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered the yellow solid
CUSTOM
Type
CUSTOM
Details
dried by air (3.0 g, 79%)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=CC(=C(C#N)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.